molecular formula C14H16N2O4S B2978438 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide CAS No. 1219842-45-1

2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide

Cat. No. B2978438
M. Wt: 308.35
InChI Key: KWHAIMCEJHPTGV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, and any challenges or unique aspects of its synthesis.



Molecular Structure Analysis

This involves discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the known physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Antimicrobial Activity

A significant application of derivatives of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is in the development of compounds with antimicrobial properties. Research has shown the synthesis of various derivatives that exhibit significant antibacterial and antifungal activities. For instance, Kaplancıklı, Turan-Zitouni, Revial, and Guven (2004) synthesized derivatives by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles, showing notable activity against a range of bacterial and fungal strains including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancıklı et al., 2004).

Quantum Calculations and Synthesis of Novel Derivatives

Another application is found in the synthesis of novel derivatives for antimicrobial testing, supported by quantum calculations to predict reactivity and stability. Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, resulting in compounds with promising antimicrobial activities. Computational calculations provided a solid basis for predicting the properties of these new compounds (Fahim & Ismael, 2019).

Synthesis and Characterization of Derivatives

Research also encompasses the synthesis and characterization of acetamide derivatives, exploring their potential applications. For example, the synthesis of N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide and its structural determination through IR, NMR, and other spectroscopic techniques highlight the intricate chemical synthesis capabilities and the exploration of chemical space for novel compounds with potential biological activities (Li Ying-jun, 2012).

Exploration of Biological Activities

Further studies include exploring the biological activities of synthesized derivatives. Rezki (2016) investigated the antimicrobial activity of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, showing promising results against various bacterial and fungal strains. This indicates a broader spectrum of biological applications for these derivatives, including potential pharmaceutical applications (Rezki, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-14(15-8-10-5-6-21(18,19)9-10)7-12-11-3-1-2-4-13(11)20-16-12/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAIMCEJHPTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide

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